molecular formula C13H13NO3 B5702691 N-(2-oxo-2H-chromen-6-yl)butanamide

N-(2-oxo-2H-chromen-6-yl)butanamide

Cat. No. B5702691
M. Wt: 231.25 g/mol
InChI Key: POUHCENEBHMLCO-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-6-yl)butanamide is a synthetic compound that belongs to the class of chromenone derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)butanamide involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It also modulates various signaling pathways involved in inflammation and cell proliferation, such as NF-κB, MAPK, and PI3K/Akt.
Biochemical and Physiological Effects:
N-(2-oxo-2H-chromen-6-yl)butanamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-oxo-2H-chromen-6-yl)butanamide in lab experiments include its potent antioxidant and anti-inflammatory activities, its ability to modulate various signaling pathways, and its potential in treating neurological disorders. However, its limitations include its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

Future research on N-(2-oxo-2H-chromen-6-yl)butanamide should focus on its potential applications in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, further studies should be conducted to elucidate its mechanism of action and optimize its pharmacokinetics and bioavailability. Finally, the development of novel derivatives of N-(2-oxo-2H-chromen-6-yl)butanamide with improved properties and activities should also be explored.

Synthesis Methods

N-(2-oxo-2H-chromen-6-yl)butanamide can be synthesized by the reaction of 4-hydroxycoumarin with butyryl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-butanoyl-2H-chromen-6-yl)butanamide, which can be further oxidized using potassium permanganate to obtain the desired product.

Scientific Research Applications

N-(2-oxo-2H-chromen-6-yl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-oxochromen-6-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-3-12(15)14-10-5-6-11-9(8-10)4-7-13(16)17-11/h4-8H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUHCENEBHMLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786982
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-oxo-2H-chromen-6-yl)butanamide

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